molecular formula C6H3ClN2OS B8619086 3-Chloro-4-(furan-2-yl)-1,2,5-thiadiazole

3-Chloro-4-(furan-2-yl)-1,2,5-thiadiazole

Cat. No. B8619086
M. Wt: 186.62 g/mol
InChI Key: BWHYDFCTKQECCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(furan-2-yl)-1,2,5-thiadiazole is a useful research compound. Its molecular formula is C6H3ClN2OS and its molecular weight is 186.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-4-(furan-2-yl)-1,2,5-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-(furan-2-yl)-1,2,5-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Chloro-4-(furan-2-yl)-1,2,5-thiadiazole

Molecular Formula

C6H3ClN2OS

Molecular Weight

186.62 g/mol

IUPAC Name

3-chloro-4-(furan-2-yl)-1,2,5-thiadiazole

InChI

InChI=1S/C6H3ClN2OS/c7-6-5(8-11-9-6)4-2-1-3-10-4/h1-3H

InChI Key

BWHYDFCTKQECCZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NSN=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.85 g (0.00238 mol) of 2-(tributylstannyl)furan and 0.12 g (0.0001 mol) of tetrakis(triphenylphosphine)palladium(0) were added to a solution of 0.33 g (0.00213 mol) of 3,4-dichloro-1,2,5-thiadiazole in 4 mL of toluene under nitrogen and heated at reflux. After 3 and 6 h respectively, 0.04 g (2 times 3.5×10−5 mol) of tetrakis(triphenylphosphine)palladium(0) were added. After 24 h of reflux (quantitative HPLC: 60% of product formed, all the stannane was consumed), the reaction medium was diluted with 5 mL of ethyl acetate and vigorously stirred with 10 mL of a 1M aqueous solution of KF for 2 h. After filtration through celite, the aqueous phase was re-extracted with ethyl acetate, the combined organic phases were dried over magnesium sulfate and concentrated.
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step Two
Yield
60%

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